molecular formula C9H16N2O3S B2594237 tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate CAS No. 2059911-11-2

tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate

Cat. No.: B2594237
CAS No.: 2059911-11-2
M. Wt: 232.3
InChI Key: NFBOSHPXMDWYFS-LURJTMIESA-N
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Description

tert-Butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate is a chiral carbamate derivative featuring a 1,2-thiazolidin-3-one core with a tert-butyloxycarbonyl (Boc) protecting group. The compound’s structure includes a five-membered thiazolidinone ring (containing sulfur and nitrogen), a 3-oxo group, and a methyl substituent at position 2. The Boc group enhances stability and modulates solubility, making the compound suitable for stepwise synthetic strategies .

Properties

IUPAC Name

tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)10-6-5-15-11(4)7(6)12/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBOSHPXMDWYFS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CSN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CSN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazolidinone derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate involves its ability to form stable covalent bonds with amine groups. This property is utilized in protecting amines during chemical synthesis. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Molecular Formula CAS Number Key Properties/Applications
Benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate 1,2-Thiazolidin-3-one Benzyl (Bz) carbamate C₁₂H₁₄N₂O₃S 2059909-52-1 Higher π-π interaction potential
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl, Boc C₁₄H₂₃NO₃ N/A Rigid bicyclic framework; aldehyde reactivity
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl, Boc C₁₁H₂₁NO₃ 207729-03-1 Hydrogen-bonding via -OH; chiral resolution
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine Hydroxyl, Boc C₁₁H₂₂N₂O₃ 1549812-73-8 Heterocyclic flexibility; drug intermediate

Physicochemical and Reactivity Comparisons

Thiazolidinone vs. Bicyclic Carbamates The 1,2-thiazolidinone core in the target compound introduces polarizability due to sulfur’s electronegativity and the 3-oxo group’s hydrogen-bonding capability. In contrast, bicyclo[2.2.2]octane derivatives (e.g., ) exhibit rigidity and reduced conformational flexibility, which may hinder interactions in biological systems but enhance thermal stability .

Boc vs. Benzyl Carbamates The Boc group in the target compound offers acid-labile protection, enabling selective deprotection under mild acidic conditions. Benzyl carbamates (e.g., CAS 2059909-52-1) require hydrogenolysis for removal, limiting compatibility with hydrogenation-sensitive functionalities . Lipophilicity: tert-Butyl substituents increase hydrophobicity (logP ~2.5–3.0 estimated) compared to benzyl analogues (logP ~1.8–2.2), affecting membrane permeability in drug design .

Chiral Centers and Stereochemical Impact

  • The R-configuration at position 4 in the target compound contrasts with piperidine-based carbamates (e.g., CAS 1549812-73-8), where stereochemistry at multiple positions (3S,4R) influences receptor-binding selectivity. This highlights the role of chiral environments in modulating biological activity .

Biological Activity

tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound, characterized by its unique thiazolidine structure, exhibits a range of pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C9H16N2O3S
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 2059911-11-2

The compound features a tert-butyl group and a thiazolidine ring, contributing to its stability and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • Thiazolidine derivatives often act by inducing apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, studies indicated that certain thiazolidine derivatives exhibit selective cytotoxicity against various cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 25.6 µM .
  • Case Studies :
    • A study focusing on the synthesis of novel thiazolidine derivatives reported significant antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The compound with the highest activity demonstrated an IC50 lower than that of the standard drug irinotecan .
CompoundCancer Cell LineIC50 (µM)Reference
Compound 18HeLa8.9
Compound 18K56212.7
tert-butyl N-thiazolidine derivativeMCF-7<20

Metabolic Effects

In addition to its anticancer properties, this compound may also play a role in metabolic regulation:

  • Insulin Sensitization :
    • Some thiazolidine derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating potential as insulin sensitizers . This property could be beneficial in managing conditions like type 2 diabetes.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The lipophilic nature of the tert-butyl group may enhance membrane permeability.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways involved.
  • Toxicity : Preliminary evaluations suggest low toxicity levels in normal human fibroblasts compared to cancer cell lines .

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